Cas no 6542-44-5 (1,11(4H,5H)-Naphthacenedione,2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-,(4S,4aS,5aS,6S,12aS)-)
6542-44-5 structure
Product Name:1,11(4H,5H)-Naphthacenedione,2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-,(4S,4aS,5aS,6S,12aS)-
CAS-Nr.:6542-44-5
MF:C23H25NO8
MW:443.4465072155
CID:503570
PubChem ID:3083967
Update Time:2025-04-19
1,11(4H,5H)-Naphthacenedione,2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-,(4S,4aS,5aS,6S,12aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,11(4H,5H)-Naphthacenedione,2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-,(4S,4aS,5aS,6S,12aS)-
- (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione
- 1,11(4H,5H)-Naphthacenedione,2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-,(4S,4aS,5
- 2-Acetyl-2-decarboxaMidotetracycline (IMpurity)
- 2-Acetyl-2-decarboxamidotetracycline (Impurity) Discontinued
- Oxytetracycline Impurity C
- DTXSID60984034
- TETRACYCLINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- KF6I0R5HOO
- 2-ACETYL-2-DECARBOXAMIDOTETRACYCLINE
- 1,11(4H,5H)-NAPHTHACENEDIONE, 2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-, (4S-(4.ALPHA.,4A.ALPHA.,5A.ALPHA.,6.BETA.,12A.ALPHA.))-
- (4S,4AS,5AS,6S,12AS)-2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11(4H,5H)-NAPHTHACENEDIONE
- 6542-44-5
- TETRACYCLINE IMPURITY B [EP IMPURITY]
- UNII-KF6I0R5HOO
- SCHEMBL13320430
- Adotc cpd
- 2-ACETYL-2-DECARBAMOYLTETRACYCLINE
- 1,11(4H,5H)-Naphthacenedione, 2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-, (4S-(4alpha,4aalpha,5aalpha,6beta,12aalpha))-
- 3-Acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydrotetracene-2,5(1H,4aH)-dione
- LYMECYCLINE IMPURITY B [EP IMPURITY]
- 1,11(4H,5H)-NAPHTHACENEDIONE, 2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-
- (4S,4aS,5aS,6S,12aS)-2-Acetyl-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-4a,5,5a,6-tetrahydrotetracene-1,11(4H,12aH)-dione
- 1,11(4H,5H)-NAPHTHACENEDIONE, 2-ACETYL-4-(DIMETHYLAMINO)-4A,5A,6,12A-TETRAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-, (4S,4AS,5AS,6S,12AS)-
- 2-Acetyl-2-decarboxamidooxytetracycline
-
- Inchi: 1S/C23H25NO8/c1-9(25)14-19(28)17(24(3)4)12-8-11-16(21(30)23(12,32)20(14)29)18(27)15-10(22(11,2)31)6-5-7-13(15)26/h5-7,11-12,17,26-27,29,31-32H,8H2,1-4H3/t11-,12-,17-,22+,23+/m0/s1
- InChI-Schlüssel: VCGJFFLJLRZIHG-OIVQWWNTSA-N
- Lächelt: O[C@@]12C(=C(C(C)=O)C([C@H]([C@@H]1C[C@H]1C(=C(C3C(=CC=CC=3[C@@]1(C)O)O)O)C2=O)N(C)C)=O)O
Berechnete Eigenschaften
- Genaue Masse: 443.158
- Monoisotopenmasse: 443.158
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 2
- Komplexität: 967
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.7
- Topologische Polaroberfläche: 156A^2
Experimentelle Eigenschaften
- Dichte: 1.56
- Siedepunkt: 705.1°C at 760 mmHg
- Flammpunkt: 380.2°C
- Brechungsindex: 1.706
- PSA: 155.60000
- LogP: 0.73270
1,11(4H,5H)-Naphthacenedione,2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-,(4S,4aS,5aS,6S,12aS)- Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Store at recommended temperature
1,11(4H,5H)-Naphthacenedione,2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-,(4S,4aS,5aS,6S,12aS)- Verwandte Literatur
-
Suneel Gangada,Naresh Duvva,Raghu Chitta Phys. Chem. Chem. Phys., 2018,20, 21352-21367
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Kevin M. Koo,Abu Ali Ibn Sina,Laura G. Carrascosa,Muhammad J. A. Shiddiky Analyst, 2014,139, 6178-6184
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
6542-44-5 (1,11(4H,5H)-Naphthacenedione,2-acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,6,10,12,12a-pentahydroxy-6-methyl-,(4S,4aS,5aS,6S,12aS)-) Verwandte Produkte
- 914-00-1(Methacycline)
- 14206-58-7(4-epi-Oxytetracycline)
- 305833-60-7(Tetracycline Hydrate)
- 987-02-0(Demecycline)
- 6543-77-7(4-Epi Doxycycline (>70%))
- 3219-99-6(6-Epi Doxycycline, >90%)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Empfohlene Lieferanten
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge